4-(2-Amino-2-hydroxyethyl)phenol
Description
Structural Context and Significance within Phenolamine Chemistry
As a member of the phenylethanolamine class of compounds, the structure of 4-(2-Amino-2-hydroxyethyl)phenol is foundational to its chemical and biological identity. nih.gov Its systematic IUPAC name is 4-(2-amino-1-hydroxyethyl)phenol, and it possesses the chemical formula C₈H₁₁NO₂. nih.gov The molecule consists of a phenol (B47542) group substituted at the para-position with a 2-amino-1-hydroxyethyl group. This structure is key to its interaction with various biological receptors.
Positional Isomers and Structural Analogs within Phenolamine Classes
The functionality and specificity of this compound (p-octopamine) are best understood in comparison to its isomers and structural analogs. Positional isomers of octopamine (B1677172) exist, where the hydroxyl group on the phenol ring is in the meta (m-) or ortho (o-) position, known as m-octopamine (norfenefrine) and o-octopamine, respectively. wikipedia.orgresearchgate.net These isomers exhibit different biological activities; for instance, in rat aortic smooth muscle, DL-m-octopamine demonstrated the greatest alpha-adrenergic activity compared to the para and ortho isomers. nih.gov
Several structural analogs of octopamine are of significant biological relevance. These compounds share the core phenylethylamine structure but differ in their hydroxylation patterns on the aromatic ring or the side chain.
| Compound Name | Structure | Key Structural Difference from this compound |
| This compound (p-Octopamine) | A phenol ring with a 2-amino-1-hydroxyethyl group at the para position. | - |
| Norepinephrine (B1679862) | A catechol (3,4-dihydroxyphenyl) group with a 2-amino-1-hydroxyethyl side chain. | Contains an additional hydroxyl group at the 3-position of the phenyl ring. researchgate.net |
| Tyramine (B21549) | A phenol ring with a 2-aminoethyl group at the para position. | Lacks the hydroxyl group on the ethyl side chain. wikipedia.org |
| Synephrine (p-synephrine) | A phenol ring with a 2-(methylamino)-1-hydroxyethyl group at the para position. | Contains a methyl group on the amine. |
| meta-Octopamine (Norfenefrine) | A phenol ring with a 2-amino-1-hydroxyethyl group at the meta position. | The hydroxyl group on the phenyl ring is at the meta-position instead of para. wikipedia.org |
Relationship to Biologically Relevant Molecules and Natural Products
This compound is intrinsically linked to several key biological molecules and pathways. It is biosynthesized from the amino acid tyrosine, which is first decarboxylated to form tyramine. Subsequently, tyramine is hydroxylated by the enzyme tyramine β-hydroxylase to yield octopamine. researchgate.net This biosynthetic pathway underscores its close relationship with tyramine, a fellow biogenic amine.
Its most significant biological relationship is as the invertebrate functional homolog of norepinephrine. nih.gov In insects, for example, octopamine is involved in a wide array of physiological processes, including the modulation of aggression, motor behaviors, and metabolic functions, mirroring the role of norepinephrine in mobilizing the vertebrate body for action. wikipedia.orgnih.gov
Beyond the animal kingdom, this compound is a natural product found in various plants. It was identified in Citrus leaves and fruit decades ago. nih.gov More recent studies have confirmed its presence, along with its precursor tyramine, in the floral nectar of numerous plant species, including a high concentration in Citrus nectar alongside caffeine. nih.govnih.govresearchgate.net This co-occurrence suggests a potential synergistic effect on pollinator behavior.
Current Research Trajectories and Interdisciplinary Relevance
The study of this compound is an active and evolving field, with research spanning neuroscience, agriculture, and pharmacology.
In the realm of neuroscience , recent studies have begun to elucidate a potential role for octopamine in the mammalian brain, despite its low concentrations. Research published in the Proceedings of the National Academy of Sciences revealed that octopamine can signal to astrocytes (a type of brain cell) to produce lactate, which promotes neuronal survival. nih.govnorthwestern.eduneurosciencenews.comscitechdaily.com This finding suggests that octopamine may act as a distress signal from stressed neurons, and it could inform future therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's, which have been associated with dysregulated octopamine levels. northwestern.eduscitechdaily.commentaldaily.com Furthermore, in invertebrate neuroscience, new genetically encoded optical sensors for octopamine are being developed to better understand its role in processes like learning and memory in Drosophila. oup.com
From an agricultural perspective, the octopamine receptor system is a prime target for the development of novel insecticides. nih.govacs.org Because these receptors are specific to invertebrates, compounds that target them are expected to have low toxicity in vertebrates, making them potentially safer alternatives to conventional pesticides. nih.govnih.gov Current research is exploring natural compounds, such as the monoterpene carvacrol, for their ability to interact with and modulate insect octopamine receptors, with the goal of creating species-specific pest control agents. acs.orgnih.gov Studies are also investigating how octopamine receptor agonists can be used to synergistically increase the toxicity of existing pesticides, potentially reducing the amounts needed and mitigating environmental impact. aun.edu.eg
In pharmacology , research continues to characterize the interaction of octopamine and its isomers with various G-protein coupled receptors. nih.gov While its clinical use in medicine is not well-established, it has been investigated as a sympathomimetic agent. wikipedia.org The study of how octopamine and its analogs activate different receptor subtypes in insects, such as those in the diamondback moth (Plutella xylostella), is crucial for understanding insect physiology and for identifying new targets for pest management. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
356561-03-0 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(2-amino-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H11NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2 |
InChI Key |
NVLWXTQBTLBRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(N)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes for 4-(2-Amino-2-hydroxyethyl)phenol
Direct synthetic routes aim to construct the this compound molecule efficiently from readily available starting materials. These methods often involve key chemical transformations that build the characteristic ethanolamine (B43304) side chain onto the phenolic ring.
Reductive Amination Strategies
Reductive amination is a cornerstone in the synthesis of amines and plays a pivotal role in producing this compound. This strategy typically involves the reaction of a carbonyl compound with an amine source, followed by reduction of the intermediate imine.
One prominent pathway begins with a phenolic precursor possessing a two-carbon carbonyl side chain. For instance, 4-hydroxyphenylglyoxal can be subjected to reductive amination with an ammonia (B1221849) source. The reduction of the resulting imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.
A documented industrial method starts from phenol (B47542), which is first acylated with aminoacetonitrile (B1212223) hydrochloride in the presence of a Lewis acid catalyst like aluminum trichloride. google.com This step forms a key ketoimine intermediate. Subsequent hydrolysis followed by catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst reduces the imine and carbonyl functionalities to yield DL-Octopamine hydrochloride. google.com Another approach utilizes p-hydroxybenzaldehyde and nitromethane (B149229) to form (S)-1-(4-hydroxyphenyl)-2-nitroethanol. The nitro group is then reduced to a primary amine via hydrogenation, again commonly employing a palladium-carbon catalyst, to yield the target molecule. google.com
Table 1: Comparison of Reductive Amination Precursors
| Starting Material | Key Intermediate | Reducing Agent/Catalyst | Reference |
|---|---|---|---|
| Phenol & Aminoacetonitrile HCl | Ketoimine | 5% Pd/C, H₂ | google.com |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology relies on the efficient heating of polar molecules through dielectric loss, which can dramatically increase the rate of reaction. mdpi.com
In the context of synthesizing this compound, microwave irradiation can be applied to several steps, including the key reductive amination or alkylation reactions. For example, the condensation of an aldehyde with an amine and the subsequent reduction could be performed in a microwave reactor to significantly decrease the synthesis time from hours to minutes. nih.gov The use of microwave heating has been shown to be particularly effective in multicomponent reactions and for the synthesis of heterocyclic compounds, principles that can be extrapolated to the synthesis of substituted phenols. nih.govderpharmachemica.com The efficiency of microwave-assisted synthesis is often enhanced when using polar solvents like ethanol, which absorb microwave energy effectively. nih.gov
Table 2: Conventional vs. Microwave-Assisted Synthesis (General Comparison)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | References |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Hours | mdpi.comnih.gov |
| Energy Efficiency | Lower | Higher | mdpi.com |
| Yield | Often Moderate | Often Higher | derpharmachemica.comnih.gov |
| Side Reactions | More frequent | Reduced | nih.gov |
| Purification | Often complex | Simpler | nih.gov |
Solvent-Dependent Reaction Optimization
The choice of solvent is a critical parameter in the synthesis of this compound, as it can profoundly influence reaction rates, yields, and the selectivity of chemical transformations. Solvents can affect the solubility of reactants, stabilize transition states, and mediate heat transfer.
In the synthesis starting from phenol, a nonpolar solvent such as methylene (B1212753) dichloride is used for the initial Lewis acid-catalyzed acylation step. google.com For the subsequent catalytic hydrogenation, a polar protic mixed solvent system of water and methanol (B129727) is employed to facilitate the reduction process. google.com The optimization of a synthetic route often involves screening a variety of solvents with different polarities. For instance, in related Mannich-type reactions involving phenols, solvents ranging from nonpolar (e.g., toluene, dioxane) to medium polarity (e.g., chloroform) and high polarity (e.g., methanol, ethanol) have been tested to find the optimal conditions for yield and selectivity. mdpi.com The selection is guided by the specific mechanism of the reaction step being performed.
Table 3: Influence of Solvent Polarity on Reaction Types
| Solvent Type | Polarity | Typical Applications in Synthesis | Rationale |
|---|---|---|---|
| Nonpolar (e.g., Toluene, Dichloromethane) | Low | Friedel-Crafts Acylation, reactions with nonpolar reactants | Solubilizes nonpolar starting materials, can be required for specific catalysts (e.g., anhydrous Lewis acids). google.com |
| Aprotic Polar (e.g., Acetonitrile, DMF) | Medium | Nucleophilic substitutions | Solubilizes a range of reactants and can stabilize charged intermediates. google.com |
| Protic Polar (e.g., Ethanol, Water, Acetic Acid) | High | Hydrogenation, Reductions, Reactions involving ionic species | Solubilizes polar reagents and catalysts, can participate in the reaction mechanism (e.g., as a proton source). google.comnih.gov |
Precursor-Based Synthesis and Derivatization Approaches
These synthetic strategies involve the use of precursors that already contain the phenol ring, which is then chemically modified to introduce or alter the side chain to form this compound.
Utilization of 4-Aminophenol (B1666318) Derivatives in Synthesis Schemes
4-Aminophenol is a versatile and widely used building block in organic synthesis. chemicalbook.comwikipedia.org It serves as a precursor for many pharmaceutical compounds, most notably paracetamol, which is synthesized by acetylating the amino group of 4-aminophenol. wikipedia.org
While direct conversion is less common, a hypothetical route to this compound could start with 4-aminophenol. The amino group could be protected, followed by functionalization of the phenolic hydroxyl group or the aromatic ring to build the desired side chain. Alternatively, the amino group could be transformed into a different functional group via diazotization, which could then be used to introduce the ethanolamine moiety through a series of reactions. The synthesis of various Schiff bases from 4-aminophenol by condensation with different aldehydes demonstrates its utility as a versatile starting material for creating more complex molecules. researchgate.netnih.govmdpi.com
Routes from Phenolic Compounds via Alkylation and Mannich-Type Reactions
Starting with simple phenolic compounds is a common and effective strategy. These methods focus on building the ethanolamine side chain onto the aromatic ring through key carbon-carbon and carbon-nitrogen bond-forming reactions.
Alkylation Reactions: O-alkylation of phenolic compounds is a fundamental transformation. google.com A relevant approach for building the side chain involves the reaction of a phenol with a suitable two-carbon electrophile. A simple and efficient protocol for the base-mediated selective synthesis of 2-aryloxyethanols from phenols has been demonstrated using reagents like 2-chloroethanol (B45725) in the presence of potassium carbonate. thieme-connect.de While this yields an ether linkage, related C-alkylation strategies (Friedel-Crafts alkylation) can attach a carbon chain directly to the ring. For selective mono-N-alkylation of the amine, which can be a challenge, methods involving protection of the amine, such as with a Boc group, have been developed to avoid the formation of dialkylated by-products. chemrxiv.org
Mannich-Type Reactions: The Mannich reaction is a powerful method for the aminomethylation of acidic protons, including the ortho- and para-positions of phenols. researchgate.netnih.gov This one-pot, three-component reaction involves an active hydrogen compound (the phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov While the classic Mannich reaction introduces an aminomethyl group, modifications of this reaction can be used to build more complex side chains. For example, a substituted cyclohexanone (B45756) can be used as a Mannich base precursor which, upon pyrolysis in the presence of a platinum metal catalyst, can yield substituted phenols. google.com The biological synthesis of octopamine (B1677172) from tyrosine provides inspiration, where tyrosine is first decarboxylated to tyramine (B21549), which is then hydroxylated to form octopamine. chemicalbook.com This enzymatic beta-hydroxylation step is a key transformation that can be mimicked in chemical synthesis.
Oxirane Ring-Opening Reactions with Phenols
A common and effective method for synthesizing β-amino alcohols involves the ring-opening of epoxides (oxiranes). rroij.com In this approach, an epoxide can be reacted with an amine, leading to the formation of the corresponding β-amino alcohol with high regioselectivity. rroij.com The reaction can be catalyzed by various agents, including mesoporous aluminosilicates and heteropoly acids, often under mild conditions. rroij.com For instance, the reaction of an oxirane with an amine catalyzed by Amberlist-15 at room temperature can afford β-amino alcohols in excellent yields. rroij.com The use of water as a solvent and a heteropoly acid as a catalyst provides an environmentally friendly protocol with a simple work-up procedure. rroij.com
In the context of synthesizing derivatives of 4-(2-amino-1-hydroxyethyl)phenol, epoxides of a corresponding phenolic structure can react with protected amines. google.com This process can be conducted in various solvents like alcohols or tetrahydrofuran (B95107), and even without a solvent, at temperatures ranging from 20°C to 140°C. google.com The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity. Lewis acids such as SnCl₄ can be used to promote the ring-opening of aryl-substituted epoxides with phenols, although this may result in a mixture of regioisomers. rsc.org
Reductive Alkylation Processes for Aminoalcohol Synthesis
Reductive alkylation is another versatile method for the synthesis of aminoalcohols. This process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of N-alkylated amino alcohols, alcohols can be used as alkylating agents under catalytic hydrogenation conditions. researchgate.net
In a specific application for synthesizing derivatives of 4-(2-amino-1-hydroxyethyl)phenol, an aminoalcohol can react with an aldehyde in a reductive alkylation process. google.com This reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, or through catalytic hydrogenation with palladium on charcoal. google.com This method allows for the introduction of various substituents on the amino group, providing a route to a diverse range of analogs. The development of biocatalytic reductive amination using amine dehydrogenases has also emerged as a promising and environmentally friendly approach for producing chiral amines and amino alcohols. frontiersin.org
Synthesis via Phenacyl Bromide Intermediates
Phenacyl bromides are valuable intermediates in organic synthesis, particularly for the preparation of heterocyclic compounds and other functionalized molecules. researchgate.net They can be synthesized from the corresponding styrenes through a tandem hydroxybromination and oxidation reaction mediated by K₂S₂O₈ in water. rsc.org
For the synthesis of this compound derivatives, phenacyl bromides serve as key starting materials. google.com A phenacyl bromide containing the appropriate phenolic group can react with a protected amine to form a ketoamine intermediate. google.com This reaction is typically performed in a solvent like tetrahydrofuran or dichloromethane (B109758) in the presence of an acid scavenger, such as triethylamine. The resulting ketoamine can then be reduced to the desired aminoalcohol. google.com This reduction can be achieved using various reducing agents in solvents like methanol, ethanol, or a mixture of solvents, at temperatures between 5°C and 100°C. google.com
Fluoride (B91410) Ion-Catalyzed Condensation Routes for Related Structures
The fluoride ion can act as a catalyst in various organic transformations, including condensation reactions. Its utility is particularly notable in the removal of silyl (B83357) protecting groups, which is often a crucial step in multi-step syntheses. google.com
In the synthesis of related structures, a protected phenolic compound can be reacted with a suitable electrophile in the presence of a base. The subsequent removal of the protecting group, often a silyl ether, can be achieved using a fluoride anion source like tetrabutylammonium (B224687) fluoride. google.com This step regenerates the phenolic hydroxyl group, leading to the final product. google.com
Biotransformation-Based Synthesis of Novel Analogs
Biotransformation has emerged as a powerful and sustainable tool for the synthesis of novel and structurally diverse molecules with a wide range of biological activities. researchgate.net This approach utilizes enzymes or whole microbial cells to catalyze chemical reactions, often with high selectivity and under mild conditions. researchgate.net
A predicted data mining approach has been used to guide the biotransformation of a precursor compound, 4-[(2',4'-dinitrophenyl)amino]-phenol (DPAP), using tyrosinase from Bacillus megaterium. researchgate.net This resulted in the formation of a novel hydroxylated compound, 4-[(2',4'-dinitrophenyl)amino]-1,2-benzenediol. researchgate.net This highlights the potential of biotransformation to generate novel analogs of phenolic compounds, which could exhibit enhanced biological activities. researchgate.net For instance, the biotransformation of isoxsuprine (B1203651) led to a hydroxylated analog with significantly higher antioxidant and anti-inflammatory activities. researchgate.net
Chemical Reactivity and Functional Group Transformations
The chemical reactivity of this compound is dictated by the presence of its phenolic hydroxyl group, the amino group, and the secondary alcohol. These functional groups can undergo various transformations, allowing for the synthesis of a wide array of derivatives.
Oxidation Reactions of the Phenolic Moiety
The phenolic moiety is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions. The oxidation of phenols can be a crucial step in both biological processes and chemical synthesis.
The oxidation of phenolic compounds by manganese(IV) oxide has been studied, revealing that the structure of the phenol influences the reaction products. mdpi.com For example, the oxidation of gallic acid by Mn(IV) can lead to the formation of CO₂, while pyrogallol (B1678534) reacts more readily but may not be fully oxidized. mdpi.com In the presence of a CoFe₂O₄/polyvinylpyrrolidone catalyst and hydrogen peroxide, phenol can be oxidized to hydroquinone (B1673460) and benzoquinone, with high conversion rates. mdpi.com These studies suggest that the phenolic group of this compound could be oxidized to form quinone-type structures, potentially altering its biological activity.
Nucleophilic Substitution Reactions Involving Amino and Hydroxyl Groups
The amino and hydroxyl groups of 4-(2-Amino-1-hydroxyethyl)phenol are susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse substituents. The primary amino group, in particular, can readily undergo N-alkylation.
Research into the synthesis of N-alkylated octopamine derivatives has demonstrated the feasibility of such transformations. nih.govresearchgate.net In one study, (±)-octopamine hydrochloride was used as the starting material for the synthesis of various N-alkylated derivatives. nih.govresearchgate.net The general approach involves the reaction of octopamine with an appropriate alkylating agent. Due to the presence of multiple reactive sites, protective group strategies are often employed to achieve regioselectivity. For instance, the synthesis of N-alkyl derivatives may require the protection of the phenolic and secondary hydroxyl groups to prevent undesired side reactions.
A common method for N-alkylation involves reductive amination, where octopamine is reacted with an aldehyde or ketone in the presence of a reducing agent. Another approach is the direct reaction with an alkyl halide. The reaction conditions, including the choice of solvent, base, and temperature, are critical in determining the outcome and yield of the reaction. For example, a study on the synthesis of N-alkylated octopamine derivatives utilized a multi-step synthesis starting from N-Boc-pyrrolidine and tert-butyl 4-formylphenyl carbonate to generate an intermediate that was then further reacted to yield the desired N-alkylated products. nih.govresearchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions for the Synthesis of N-alkylated Octopamine Derivatives
| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| N-Methyl-octopamine | (±)-Octopamine hydrochloride | Methylating agent, specific conditions not detailed in abstract | - | nih.gov |
| N-Ethyl-octopamine | (±)-Octopamine hydrochloride | Ethylating agent, specific conditions not detailed in abstract | - | nih.gov |
| Pyrrolidine-substituted octopamine derivative | N-Boc-pyrrolidine, tert-butyl 4-formylphenyl carbonate | 1. sec-Butyllithium, TMEDA, dry ether, -75°C; 2. 2M HCl, RT; 3. Na2CO3 | 42% (over three steps) | nih.govresearchgate.net |
Data is based on a study focused on structure-activity relationships of derivatives and may not represent optimized synthetic yields.
Amidation Reactions and Derivative Formation
The primary amino group of 4-(2-Amino-1-hydroxyethyl)phenol is a key site for amidation reactions, leading to the formation of N-acyl derivatives. These derivatives often exhibit modified biological activities and physicochemical properties. Amidation is typically achieved by reacting octopamine with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides.
The N-acylation of amines is a fundamental transformation in organic synthesis. researchgate.net When using a highly reactive acylating agent like an acyl chloride, the reaction often proceeds readily, sometimes under Schotten-Baumann conditions (in the presence of a base, often in a two-phase system). youtube.com The presence of the hydroxyl groups in octopamine necessitates careful control of reaction conditions to favor N-acylation over O-acylation. Selective N-acylation of amino alcohols can be achieved under specific conditions, for example, by forming a mixed anhydride (B1165640) of the carboxylic acid. google.com
A study on the metabolism of biogenic amines in Brugia pahangi demonstrated the N-acetylation of octopamine, where an acetyl group is transferred to the amino group, a reaction catalyzed by N-acetyltransferase. While this is a biological transformation, it confirms the susceptibility of the amino group to acylation. The synthesis of various N-acyl derivatives of octopamine can be accomplished using a range of acylating agents and reaction protocols.
Table 3: Examples of Amidation Reactions and Derivative Formation
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Octopamine | Acetyl CoA | N-Acetyloctopamine | Enzymatic N-acetylation | Not specified in abstract |
| Amino Alcohol | Organic Acid / Alkyl Sulfonyl Chloride | N-Acyl Amino Alcohol | Selective N-acylation via mixed anhydride | google.com |
| Amine | Acyl Chloride | N-Substituted Amide | Nucleophilic Acyl Substitution (Schotten-Baumann) | youtube.com |
| Amino Acid | Acyl Chloride | N-Acylamino Acid | N-acylation in the presence of cationic surfactants | researchgate.net |
This table provides examples of amidation reactions relevant to the functional groups present in 4-(2-Amino-1-hydroxyethyl)phenol.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the specific functional groups present. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that, when used together, provide a comprehensive vibrational profile of 4-(2-Amino-2-hydroxyethyl)phenol.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. upi.edu The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to the molecule's functional groups. globalresearchonline.net For this compound, the FT-IR spectrum is characterized by several key absorption regions that confirm its structure, including the phenolic hydroxyl, aliphatic hydroxyl, primary amine, and the para-substituted benzene (B151609) ring.
The analysis reveals strong, broad absorption bands in the high-frequency region (3600-3200 cm⁻¹) corresponding to the O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. upi.edu The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl side chain are observed just below 3000 cm⁻¹. The region between 1650 cm⁻¹ and 1450 cm⁻¹ is characteristic of the aromatic C=C ring stretching vibrations. Bending vibrations for the N-H group of the primary amine are also prominent. The C-O stretching of the phenolic and aliphatic hydroxyl groups typically appears in the 1260-1000 cm⁻¹ region.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H and N-H Stretching | Phenolic -OH, Aliphatic -OH, -NH₂ |
| 3100 - 3000 | C-H Stretching | Aromatic Ring |
| 3000 - 2850 | C-H Stretching | Aliphatic Side Chain (-CH, -CH₂) |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1620 - 1450 | C=C Stretching | Aromatic Ring |
| 1260 - 1000 | C-O Stretching | Phenolic and Aliphatic C-OH |
FT-Raman spectroscopy provides complementary information to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the scattered light. thermofisher.com While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. thermofisher.com For this compound, the FT-Raman spectrum is dominated by signals from the aromatic ring.
Strong Raman signals are expected for the symmetric "ring breathing" vibration of the para-substituted benzene ring. The C=C stretching vibrations within the ring also produce characteristic and intense bands. In contrast to FT-IR, the O-H and N-H stretching vibrations are typically weak in Raman spectra. This complementary nature is invaluable for confirming the presence and substitution pattern of the aromatic system, which might be ambiguous in the more congested regions of the IR spectrum.
Table 2: Expected FT-Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3050 | C-H Stretching | Aromatic Ring |
| 1620 - 1580 | C=C Stretching | Aromatic Ring |
| ~1000 | Ring Breathing (Trigonal) | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
In ¹H-NMR spectroscopy, the chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (splitting pattern) reveals the number of adjacent protons, governed by the n+1 rule. hw.ac.uk The coupling constant (J), measured in Hertz (Hz), provides further detail on the spatial relationship between coupled protons. ubc.ca
The ¹H-NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the protons of the 2-amino-1-hydroxyethyl side chain. The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the ring. The protons ortho to the hydroxyl group (H-3, H-5) are chemically equivalent, as are the protons ortho to the ethyl side chain (H-2, H-6).
The side chain protons form a more complex AMX spin system.
The methine proton (H-7), attached to the carbon bearing the hydroxyl group, typically appears as a doublet of doublets. It is coupled to the two diastereotopic methylene (B1212753) protons on the adjacent carbon.
The two methylene protons (H-8) are inequivalent and each will appear as a doublet of doublets, being coupled to each other (geminal coupling) and to the methine proton (vicinal coupling).
The protons of the hydroxyl (-OH) and amine (-NH₂) groups often appear as broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 3: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (H-2, H-6) | ~ 7.10 | Doublet (d) | ~ 8.5 |
| Aromatic (H-3, H-5) | ~ 6.70 | Doublet (d) | ~ 8.5 |
| Methine (CH-OH) | ~ 4.60 | Doublet of Doublets (dd) | J(H-C-C-H) |
| Methylene (CH₂-NH₂) | ~ 2.8 - 3.0 | 2 x Doublet of Doublets (dd) | J(H-C-C-H), J(H-C-H) |
| Phenolic OH | Variable | Broad Singlet (br s) | N/A |
| Aliphatic OH | Variable | Broad Singlet (br s) | N/A |
¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. compoundchem.com The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment. oregonstate.edu
For this compound, symmetry results in six distinct signals in the ¹³C-NMR spectrum.
Four signals correspond to the aromatic carbons. The carbon bearing the hydroxyl group (C-4) is significantly deshielded and appears downfield. The quaternary carbon attached to the side chain (C-1) also has a characteristic shift. The two pairs of equivalent methine carbons (C-2/C-6 and C-3/C-5) produce two separate signals.
Two signals arise from the aliphatic side chain: one for the carbon attached to the hydroxyl group (C-7) and one for the carbon attached to the amine group (C-8).
Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (-OH) | ~ 156 |
| C-1 (-CH(OH)-) | ~ 130 |
| C-2, C-6 | ~ 128 |
| C-3, C-5 | ~ 115 |
| C-7 (CH-OH) | ~ 72 |
Electronic Spectroscopy Investigations
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. nih.gov This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range.
The phenolic ring in this compound acts as a chromophore. The presence of the hydroxyl group, an auxochrome, on the benzene ring influences the energy of the electronic transitions. The UV-Vis spectrum of this compound is expected to show a strong absorption band in the ultraviolet region, typically around 275-280 nm. This absorption corresponds to a π → π* electronic transition within the aromatic system. The exact position of the maximum absorbance (λmax) can be influenced by the solvent polarity and pH, as changes in pH can lead to the ionization of the phenolic hydroxyl group, which alters the electronic properties of the chromophore. sielc.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible radiation by this compound excites electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains a substituted phenol (B47542) ring, which acts as a chromophore.
The electronic spectrum of this compound is primarily characterized by transitions involving the π electrons of the aromatic ring and the non-bonding (n) electrons of the oxygen and nitrogen heteroatoms. The principal electronic transitions observed are π → π* and n → π*.
π → π Transitions:* These transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the phenolic chromophore, two such bands are expected. The primary band (¹Lₐ) appears at a shorter wavelength, while a secondary band (¹Lₑ) with a more defined vibrational structure is observed at a longer wavelength uni.lu. In substituted phenols, these bands are typically found around 210-220 nm and 270 nm, respectively uni.lu.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the hydroxyl or amino group to a π* antibonding orbital of the benzene ring. These transitions are generally of much lower intensity than π → π* transitions researchgate.net.
The solvent environment can influence the position of these absorption bands. Polar solvents, through hydrogen bonding, can cause shifts in the wavelength of maximum absorbance (λmax). For instance, the UV absorption spectrum of phenol in ethanol shows a shift to longer wavelengths (a red shift) compared to its spectrum in a non-polar solvent like cyclohexane uni.lu.
| Electronic Transition | Chromophore | Typical Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π* (¹Lₐ band) | Phenol Ring | ~210 - 230 | High |
| π → π* (¹Lₑ band) | Phenol Ring | ~260 - 280 | Medium to Low |
| n → π* | -OH, -NH₂ groups | >280 | Low |
Mass Spectrometric Techniques for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of this compound and for identifying its metabolites in biological samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), provide high sensitivity and specificity genome.jpmedchemexpress.com.
The nominal molecular weight of this compound is 153 g/mol . In electrospray ionization (ESI), it readily forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 154.08626 nih.gov. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₈H₁₁NO₂ nih.gov.
Collision-induced dissociation (CID) of the [M+H]⁺ ion generates a characteristic fragmentation pattern. A prominent fragmentation pathway involves the loss of a water molecule (18 Da) from the protonated parent ion, resulting in a significant fragment ion at m/z 136.0755 nih.gov. Another key fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom, a common pathway for amines, which can lead to further characteristic fragments tcichemicals.com.
Metabolite profiling studies utilize MS to identify metabolic products of this compound. A major metabolic pathway is sulfoconjugation. The octopamine (B1677172) sulfoconjugate has been identified in urine using LC-MS/MS, showing a protonated molecule [M+H]⁺ at m/z 234.0430, corresponding to the addition of a sulfate (B86663) group nih.govsigmaaldrich.com.
| m/z | Ion/Fragment Identity | Technique | Reference |
|---|---|---|---|
| 154.0863 | [M+H]⁺ | MS-MS | researchgate.net |
| 136.0755 | [M+H-H₂O]⁺ | HRMS | nih.gov |
| 123 | Fragment Ion | GC-MS | researchgate.net |
| 234.0430 | [M+H]⁺ of Sulfoconjugate | HRMS | nih.gov |
X-ray Diffraction Analysis for Solid-State Molecular Structure
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.
Gas-Phase Spectroscopic Methods
Studying molecules in the gas phase allows for the examination of their intrinsic properties, free from the intermolecular interactions present in condensed phases. For a flexible molecule like this compound, gas-phase studies are particularly insightful for understanding its conformational landscape.
Supersonic jet spectroscopy is a high-resolution technique used to study the properties of isolated, cold molecules in the gas phase. By rapidly expanding a gas mixture into a vacuum, the molecules are cooled to very low rotational and vibrational temperatures, simplifying their electronic spectra. This spectral simplification allows for the identification and characterization of different stable conformers of a molecule.
For this compound, several conformers are possible due to the rotational freedom around the C-C and C-O bonds of the ethylamine (B1201723) side chain. Studies on this molecule and the closely related synephrine using laser ablation combined with molecular-beam Fourier transform microwave spectroscopy have successfully identified multiple conformers in the gas phase.
The conformational preferences are governed by a delicate balance of intramolecular forces. A key interaction is the formation of an intramolecular hydrogen bond between the side-chain hydroxyl group and the nitrogen atom (O-H···N). This interaction stabilizes conformers where the side chain adopts an extended disposition. In conformers where the side chain is folded, an additional stabilizing N-H···π interaction can occur between the amino group and the π-electron system of the aromatic ring. Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the geometries and relative energies of these conformers, which are then compared with experimental spectroscopic data.
| Conformer Type | Key Intramolecular Interaction(s) | Side Chain Disposition |
|---|---|---|
| Extended | O-H···N hydrogen bond | Extended |
| Folded | O-H···N hydrogen bond and N-H···π interaction | Folded |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to study the properties of octopamine (B1677172). These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic characteristics.
DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. youtube.com It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.govresearchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.govarxiv.orgarxiv.org For octopamine, a common strategy involves using the B3LYP functional combined with a Pople-style basis set, such as 6-31++G(d,p). nih.govresearchgate.net The B3LYP functional is a hybrid functional that mixes a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources. acs.org The 6-31++G(d,p) basis set is a split-valence basis set that includes diffuse functions (++) to better describe anions and excited states, and polarization functions (d,p) to allow for more flexibility in the shape of the electron density. nih.govresearchgate.net The selection of an appropriate basis set is crucial as it can impact the accuracy of the calculated properties. nih.gov
| Functional | Basis Set | Application |
| B3LYP | 6-31++G(d,p) | Geometry optimization, vibrational frequencies, HOMO-LUMO analysis of octopamine. nih.govresearchgate.net |
| B3LYP | 6-31G(d,p) | Investigating intramolecular hydrogen bonding in phenolic compounds. acs.org |
| M06-2X | 6-311++G(d,p) | Studying solvation and substituent effects on molecular structure and reactivity. bohrium.comresearchgate.net |
Octopamine is a flexible molecule with several rotatable bonds, leading to the existence of multiple conformers. Computational studies have identified numerous conformers and determined their relative energetic stabilities. nih.gov The most stable conformers are characterized by an intramolecular hydrogen bond of the O-H···N type within the side chain, which adopts an extended disposition. nih.gov In some less stable conformers with a folded side chain, an additional N-H···π interaction between the amino group and the aromatic ring can occur. nih.gov A comprehensive study identified twenty distinct conformers of octopamine, with their relative energies calculated to understand their stability. nih.gov
| Conformer Feature | Interaction Type | Relative Stability |
| Extended side chain | O-H···N hydrogen bond | Most stable nih.gov |
| Folded side chain | N-H···π interaction | Less stable nih.gov |
Vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For octopamine, theoretical vibrational spectra have been calculated using the B3LYP/6-31++G(d,p) level of theory. nih.gov The calculated frequencies are often scaled to improve agreement with experimental data, a process that accounts for anharmonicity and other limitations of the theoretical model. nih.gov Normal coordinate analysis (NCA) is also performed to provide a detailed assignment of the vibrational modes by calculating the potential energy distributions. nih.gov This allows for a precise correlation between the calculated frequencies and the observed spectral bands in the experimental FTIR and FT-Raman spectra. nih.gov
The electronic properties of a molecule are governed by its electronic structure, which can be investigated using computational methods. researchgate.net Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com For octopamine, HOMO-LUMO analysis has been performed for its various conformers. nih.gov The HOMO is typically localized on the phenol (B47542) ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is generally distributed over the ethylamine (B1201723) side chain. The HOMO-LUMO energy gap provides insights into the charge transfer possibilities within the molecule. researchgate.net
| Orbital | Description | Significance for Octopamine |
| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity; localized on the phenol ring. nih.gov |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity; distributed over the ethylamine side chain. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; influences charge transfer within the molecule. bohrium.com |
Charge Distribution Analysis
The distribution of electron density within a molecule is fundamental to understanding its chemical properties, including its reactivity and intermolecular interactions. Computational methods provide several ways to quantify this charge distribution by assigning partial atomic charges to each atom in the molecule.
Mulliken population analysis is a method of assigning the total number of electrons in a molecule to its constituent atoms. While widely used due to its computational simplicity, it is known to be sensitive to the basis set employed in the calculation.
Natural Population Analysis (NPA) is an alternative method for calculating atomic charges. NPA charges are derived from the natural bond orbitals (NBOs) and are generally considered to be less dependent on the basis set than Mulliken charges, often providing a more chemically intuitive description of electron distribution.
Table 2: Illustrative Calculated Atomic Charges for 4-(2-Amino-2-hydroxyethyl)phenol
| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |
| O (phenolic) | -0.65 | -0.75 |
| O (hydroxyl) | -0.70 | -0.80 |
| N (amino) | -0.90 | -1.05 |
| C (aromatic, C-OH) | 0.30 | 0.40 |
| C (benzylic, C-OH) | 0.25 | 0.35 |
| H (phenolic) | 0.40 | 0.45 |
| H (hydroxyl) | 0.42 | 0.48 |
| H (amino) | 0.35 | 0.40 |
Note: This table contains illustrative charge values for selected atoms to demonstrate the comparative output of Mulliken and NPA calculations. The values are not based on actual computational results for this compound.
Reactivity Descriptors and Sites of Chemical Selectivity
Computational chemistry provides powerful tools to predict the reactivity of a molecule and identify the most likely sites for electrophilic and nucleophilic attack.
The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, as they are electron-rich. Conversely, regions of positive electrostatic potential (typically colored blue) are prone to nucleophilic attack, as they are electron-poor. researchgate.net For example, in a phenolimine molecule, the MEP map would highlight the negative potential around the oxygen and nitrogen atoms, indicating them as likely sites for interaction with electrophiles. researchgate.net
The Fukui function is a reactivity descriptor derived from density functional theory that helps to identify the most reactive sites in a molecule. researchgate.net It quantifies the change in electron density at a particular point in the molecule when the total number of electrons is changed. The Fukui function can be used to predict sites for electrophilic attack (where the molecule is most likely to accept an electron), nucleophilic attack (where the molecule is most likely to donate an electron), and radical attack. researchgate.net For instance, in a study of a quinoline (B57606) derivative, Fukui functions were used to pinpoint the specific atoms most susceptible to different types of chemical reactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
For this compound, NBO analysis would reveal key hyperconjugative interactions. The primary donors are the lone pairs on the oxygen and nitrogen atoms and the π-electrons of the phenol ring. The primary acceptors are the antibonding orbitals (σ* and π*) within the molecule.
Key expected interactions would include:
n → π interactions:* The lone pair electrons on the phenolic oxygen and the amino nitrogen can delocalize into the antibonding π* orbitals of the aromatic ring. This donor-acceptor interaction is crucial for understanding the electronic communication between the substituents and the ring.
π → π interactions:* Delocalization of π-electrons from the filled π-orbitals of the benzene (B151609) ring to its empty π*-antibonding orbitals contributes significantly to the aromatic stability.
n → σ interactions:* Intramolecular hydrogen bonding can be analyzed through interactions like the delocalization of the lone pair of an oxygen or nitrogen atom into the σ* antibonding orbital of a nearby O-H or N-H bond, which is indicative of such an interaction. nih.gov
These charge transfer events lead to a delocalization of electron density, which can be quantified. For instance, studies on similar molecules show that electron density is transferred from lone pair orbitals n(O) and n(N) to antibonding π* or σ* orbitals of adjacent bonds, leading to molecular stabilization. materialsciencejournal.org The analysis provides a detailed picture of the Lewis-like bonding structure and the stabilizing effects of electron delocalization throughout the this compound molecule. wisc.edu
Thermodynamic Property Computations
Computational chemistry allows for the prediction of thermodynamic properties of molecules at various temperatures. These calculations are vital for understanding the stability and reactivity of a compound under different conditions.
Thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated using statistical mechanics based on vibrational frequencies obtained from quantum chemical calculations. Studies on structurally related compounds like N-acetyl-para-aminophenol (APAP) show predictable trends with temperature. researchgate.net
As temperature increases, the thermal energy of the molecule rises, leading to increased population of vibrational and rotational energy levels. This results in:
An increase in enthalpy (H) , as the molecule stores more energy.
An increase in entropy (S) , reflecting greater molecular motion and disorder.
A decrease in Gibbs free energy (G) , as the TΔS term becomes more significant (G = H - TΔS). This indicates that reactions are more likely to be spontaneous at higher temperatures. researchgate.net
The following table, based on trends observed for similar phenolic compounds, illustrates the expected temperature dependence of thermodynamic properties for this compound. researchgate.net
| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| 298.15 | 108.5 | 102.5 | 77.9 |
| 400 | 114.2 | 115.0 | 68.2 |
| 600 | 127.5 | 138.0 | 44.7 |
| 800 | 143.0 | 159.0 | 15.8 |
| 1000 | 160.0 | 178.0 | -18.0 |
The chemical and thermal stability of a molecule can be computationally assessed by examining its degradation pathways and the energy barriers associated with them. For amine-containing compounds used in industrial applications, such as 2-aminoethylethanolamine (AEEA), computational studies are used to calculate the reaction energies for potential degradation mechanisms. nih.gov
For this compound, stability would be evaluated by:
Identifying Potential Degradation Products: Proposing plausible chemical reactions such as oxidation, cyclization, or polymerization that could occur under thermal stress or in the presence of other chemicals like CO2 or oxygen. nih.govnih.gov
Calculating Reaction Energetics: Using quantum mechanics to calculate the activation energies and reaction enthalpies for these degradation pathways. A high activation energy suggests greater kinetic stability. nih.gov
Analyzing Bond Dissociation Energies: The strength of individual chemical bonds can be calculated. Weaker bonds, particularly in the ethylamine side chain, would be more susceptible to cleavage at elevated temperatures.
Studies on similar amine compounds have shown that the presence of CO2 can significantly lower thermal stability, leading to the formation of products like imidazolidinones. nih.gov Likewise, the presence of oxygen and metal catalysts can promote oxidative degradation. nih.gov The HOMO-LUMO energy gap is another indicator; a larger gap generally implies higher chemical stability and lower reactivity. researchgate.net
Predicted Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability (β). Molecules with significant NLO properties typically possess an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).
This compound has the necessary structural features for NLO activity:
Donor Group: The phenolic hydroxyl group (-OH) and the amino group (-NH2) are strong electron donors.
π-Conjugated System: The benzene ring acts as a bridge for electron delocalization.
Computational methods, such as Density Functional Theory (DFT), are used to calculate the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule. A large β value is indicative of a strong NLO response. The calculation would likely show that the charge transfer from the hydroxyl and amino groups to the phenyl ring system results in a significant hyperpolarizability, making this compound a potential candidate for NLO applications.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO/IEFPCM Method)
Theoretical calculations of NMR spectra are an invaluable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for predicting NMR chemical shifts (δ). researchgate.net To account for solvent effects, the GIAO method is often combined with a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). researchgate.net
For this compound, the GIAO/IEFPCM method would be used to:
Optimize the molecular geometry in the gas phase and in various solvents.
Calculate the absolute magnetic shielding tensors for each nucleus (¹H and ¹³C).
Convert the shielding values to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory.
The predicted spectrum would help in assigning the experimental peaks to specific protons and carbons in the molecule. For instance, the aromatic protons would show distinct shifts depending on their position relative to the electron-donating hydroxyl and ethylamine groups. The protons on the chiral carbon and in the -OH and -NH2 groups would also have characteristic predicted shifts, which would be sensitive to solvent and intramolecular hydrogen bonding. Excellent linear correlations between experimental and computed chemical shifts have been demonstrated for similar phenol compounds. researchgate.net
Nucleus-Independent Chemical Shifts (NICS) Analysis
Nucleus-Independent Chemical Shifts (NICS) analysis is a computational method used to assess the aromaticity of a cyclic system. nih.gov It involves placing a "ghost" atom (a probe with no electrons or nucleus) at a specific point, typically the center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). nih.gov The magnetic shielding at this point is then calculated.
The key principle is:
Aromatic Systems: These sustain a diatropic ring current in a magnetic field, which induces a shielding effect (negative NICS value). The more negative the value, the more aromatic the system.
Antiaromatic Systems: These sustain a paratropic ring current, inducing a deshielding effect (positive NICS value).
Non-aromatic Systems: These have NICS values close to zero.
For this compound, NICS analysis would be applied to the phenol ring. The calculation is expected to yield a significantly negative NICS value (e.g., NICS(1) typically in the range of -8 to -12 ppm for benzene derivatives), confirming the aromatic character of the ring. This method provides a quantitative measure of the cyclic electron delocalization that is fundamental to the structure and reactivity of the molecule. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as this compound, and a protein receptor or enzyme.
The compound this compound is structurally and functionally similar to the vertebrate biogenic amines adrenaline and noradrenaline. researchgate.netnih.gov Consequently, its interaction with adrenergic receptors, particularly the β2-adrenergic receptor (β2AR), has been a subject of significant interest. The β2AR is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the relaxation of smooth muscle in the airways, making it a key therapeutic target for conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govmdpi.com
Computational studies have explored the binding of this compound (octopamine) and its analogs to β-adrenergic receptors. Molecular docking simulations have been employed to predict the binding modes and affinities of these ligands within the receptor's binding pocket. For instance, studies on the β1-adrenergic receptor (β1AR), which is predominantly found in cardiac tissue, have shown that protonated octopamine can establish several key interactions with the receptor's amino acid residues. These interactions include salt bridges, conventional hydrogen bonds, and π-σ and T-shaped π-π interactions. researchgate.net
In the context of the β2AR, docking studies have revealed that the binding of agonists is favored in the activated state of the receptor, while antagonists (blockers) are favored in the inactive state. nih.gov The interaction of agonists like this compound is crucial for initiating the conformational changes in the receptor that lead to downstream signaling. nih.gov Key interactions often involve hydrogen bonding with serine residues within the binding pocket. nih.gov The structural and functional similarities between invertebrate octopamine receptors and vertebrate β-adrenergic receptors have been extensively studied, providing a basis for understanding these interactions. researchgate.netnih.gov
| Interaction Type | Interacting Residue (Example) | Significance in Binding |
|---|---|---|
| Salt Bridge | Aspartic Acid | Strong electrostatic interaction crucial for anchoring the ligand. |
| Hydrogen Bond | Serine | Key for agonist activity and stabilizing the ligand in the binding pocket. nih.gov |
| π-π Stacking | Phenylalanine | Interaction with the aromatic ring of the ligand, contributing to binding affinity. |
| π-σ Interaction | Leucine/Isoleucine | Hydrophobic interaction that helps to position the ligand correctly. |
Beyond its interaction with receptors, this compound and its derivatives have been studied for their potential to interact with various enzymes. Molecular docking is a fundamental tool in these investigations, helping to elucidate the binding modes and potential inhibitory mechanisms of these compounds. researchgate.netthescipub.com For example, derivatives of 4-hydroxy coumarin, which share a phenolic moiety, have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov
Computational studies on the interaction of phenolic compounds with enzymes often reveal key binding interactions. For instance, in the case of acetylcholinesterase inhibitors, docking studies can identify crucial hydrogen bonds and π-π stacking interactions within the enzyme's active site that are responsible for the inhibitory activity. nih.gov While specific studies focusing solely on the interaction of this compound with a broad range of enzymes are not extensively detailed in the provided context, the principles of enzyme-ligand interaction elucidation through computational methods are well-established. These studies typically involve identifying the binding site, predicting the ligand's conformation, and calculating the binding affinity to estimate the compound's potential as an enzyme inhibitor or modulator.
| Computational Method | Information Gained | Relevance |
|---|---|---|
| Molecular Docking | Binding pose, binding affinity, key interacting residues. | Predicts the likelihood and mode of interaction. researchgate.net |
| Molecular Dynamics (MD) Simulation | Stability of the ligand-enzyme complex, conformational changes. | Assesses the dynamic behavior and stability of the interaction over time. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed electronic effects, reaction mechanisms. | Provides a more accurate description of the interaction, especially for bond-making/breaking processes. |
While this compound itself is not primarily studied for its direct interaction with DNA, computational studies have been conducted on its derivatives to explore their potential to bind to DNA. For instance, derivatives of 4-aminophenol (B1666318), a closely related compound, have been synthesized and their interaction with DNA investigated through both experimental and theoretical approaches. These studies are often motivated by the potential of such compounds to act as anticancer agents.
Computational docking methods can be used to predict how these derivatives interact with the DNA double helix. The binding modes can vary, with some compounds intercalating between the base pairs, while others may bind to the minor or major grooves of the DNA. These interactions are stabilized by forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The insights gained from these computational studies can help in the design of new derivatives with enhanced DNA binding affinity and potential therapeutic applications.
Structure-Activity Relationship (SAR) Computational Studies
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this field. researchgate.net For phenethylamine (B48288) derivatives, including compounds structurally related to this compound, SAR and QSAR studies have been conducted to elucidate the structural features that are critical for their affinity and activity at various receptors. nih.govnih.gov
These computational studies typically involve generating a set of molecular descriptors for a series of compounds and then correlating these descriptors with their experimentally determined biological activities. The resulting models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective ligands. For instance, in the context of β-adrenergic receptor agonists, SAR studies can help to identify the key functional groups and their optimal positions on the phenethylamine scaffold that are required for potent activation of the receptor. These studies have highlighted the importance of the hydroxyl group on the ethyl side chain and the phenolic hydroxyl groups for receptor binding and activation.
| Structural Feature | Influence on Activity (General Trends) | Example from this compound |
|---|---|---|
| Catechol or Phenol Group | Essential for hydrogen bonding with the receptor. | The para-hydroxyl group on the phenyl ring. |
| β-Hydroxyl Group | Crucial for stereospecific interaction and agonist activity. | The hydroxyl group on the ethyl chain. |
| Amino Group | Forms a salt bridge with an acidic residue in the receptor. | The primary amine on the ethyl chain. |
| Substituents on the Phenyl Ring | Can modulate selectivity and potency for different receptor subtypes. | The single hydroxyl group influences its affinity for specific receptors. |
Biochemical Pathways and Enzymatic Transformations
Biosynthesis Pathways of Related Phenolamines
Phenolamines, including octopamine (B1677172) and its structural relatives, are synthesized from amino acid precursors, primarily L-tyrosine. The biosynthetic pathway is a multi-step enzymatic cascade. The initial and often rate-limiting step is the conversion of L-tyrosine to tyramine (B21549). This reaction is catalyzed by the enzyme tyrosine decarboxylase.
Subsequently, tyramine undergoes a critical hydroxylation reaction. The enzyme tyramine β-hydroxylase catalyzes the addition of a hydroxyl group to the β-carbon of the ethylamine (B1201723) side chain, yielding octopamine (4-(2-amino-1-hydroxyethyl)phenol). This pathway is analogous to the synthesis of other catecholamines like norepinephrine (B1679862), where dopamine (B1211576) is hydroxylated by dopamine β-hydroxylase.
| Precursor | Enzyme | Product |
| L-Tyrosine | Tyrosine Decarboxylase | Tyramine |
| Tyramine | Tyramine β-hydroxylase | Octopamine |
Metabolic Fates and Biotransformation Mechanisms
Once synthesized, phenolamines undergo extensive metabolism, primarily in the liver, to facilitate their clearance from the body. nih.gov These biotransformation reactions can be broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. nih.govyoutube.com Phase I reactions introduce or expose functional groups, while Phase II reactions attach endogenous molecules to these groups to significantly increase water solubility. nih.govreactome.org
Enzymatic Hydroxylation: This is a key Phase I reaction for many aromatic compounds. nih.govresearchgate.net For phenolamines, hydroxylation of the aromatic ring can occur, often catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net This can convert a monophenol into a catechol (a di-phenol), which can then be a substrate for further reactions. For instance, the hydroxylation of a phenol (B47542) can lead to the formation of a more reactive catechol intermediate. nih.gov
Conjugation Reactions: These Phase II reactions are crucial for detoxification and excretion. reactome.orgnih.gov The primary conjugation pathways for phenolamines and their metabolites include:
Glucuronidation: This is the most common conjugation reaction, where glucuronic acid is attached to hydroxyl or amino groups, catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iq
Sulfation: The addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs), is another major pathway for phenols. uomus.edu.iq
Acetylation: The amino group of the side chain can be acetylated. youtube.com
Methylation: Catechol-O-methyltransferase (COMT) can methylate catechol metabolites formed during Phase I metabolism. nih.gov
These conjugation reactions render the compounds more water-soluble and biologically inactive, allowing for their efficient excretion in urine or bile. nih.govuomus.edu.iq
A variety of enzymes are responsible for the biotransformation of phenolamines.
Cytochrome P450 (CYP450): This superfamily of heme-containing monooxygenases is central to Phase I metabolism of a vast number of compounds, including over 90% of clinical drugs. metabolon.comnih.govnih.gov CYP enzymes, located primarily in the liver, catalyze oxidative reactions, including the hydroxylation of aromatic rings. researchgate.netnih.govyoutube.com Specific isozymes within the CYP1, CYP2, and CYP3 families are prominent in drug and xenobiotic metabolism. nih.govnih.gov Their genetic variability can lead to significant differences in metabolism rates between individuals. metabolon.com
Tyrosinase: This copper-containing enzyme plays a pivotal role in melanin synthesis. youtube.comnih.gov It catalyzes two distinct reactions: the hydroxylation of monophenols (like tyrosine) to o-diphenols (like L-DOPA) and the subsequent oxidation of these o-diphenols to o-quinones. youtube.commdpi.comnih.gov These quinones are highly reactive intermediates that can undergo further non-enzymatic reactions, including polymerization to form melanin. researchgate.net The oxidation of phenolic compounds by tyrosinase can lead to the formation of reactive quinone species that can bind to cellular macromolecules. researchgate.net
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into a substrate. nih.gov While some dioxygenases like indoleamine 2,3-dioxygenase (IDO) are known for their role in tryptophan metabolism, they are part of the broader enzymatic machinery that handles aromatic compounds. nih.govnih.gov Dioxygenases can be involved in the cleavage of aromatic rings or the formation of cis-dihydrodiols from aromatic substrates, representing a key step in their degradation. researchgate.netmdpi.com
| Enzyme Class | Primary Function | Example Reaction |
| Cytochrome P450 | Phase I Oxidation | Aromatic hydroxylation |
| Tyrosinase | Oxidation | Phenol to o-quinone |
| Dioxygenases | Oxidation/Ring Cleavage | Formation of cis-dihydrodiols |
The reactive quinone intermediates generated by the action of enzymes like tyrosinase can undergo intramolecular cyclization reactions. For example, dopaquinone, formed from the tyrosinase-catalyzed oxidation of L-DOPA, spontaneously cyclizes to form dopachrome in the melanin biosynthesis pathway. mdpi.com Similar oxidative cyclocondensation reactions can occur with other phenolic compounds that are first oxidized to reactive intermediates, leading to the formation of new heterocyclic structures.
Phenolic compounds can undergo oxidative dimerization, a process often mediated by radical-coupling reactions. mdpi.com Enzymes such as peroxidases or laccases, as well as chemical oxidants, can generate phenoxy radicals from phenolic substrates. researchgate.net These radicals can then couple to form C-C or C-O linked dimers. mdpi.com For example, the oxidative self-coupling of substituted 4-(2-hydroxyethyl)phenol derivatives has been shown to produce complex dimeric structures. researchgate.net Such reactions are fundamental in the biosynthesis of natural products like lignans. mdpi.com
Mechanistic Enzymology Studies
Understanding the mechanism of the enzymes involved in phenolamine metabolism is crucial. For tyrosinase, structural and functional studies have elucidated the di-copper active site responsible for its catalytic activity. nih.gov The enzyme orchestrates the oxidation of L-tyrosine to L-dopaquinone, a key precursor in melanin synthesis. nih.gov
For Cytochrome P450 enzymes, the catalytic cycle is well-characterized. It involves substrate binding, electron transfer from a reductase partner, and the activation of molecular oxygen to insert one oxygen atom into the substrate. nih.govyoutube.com The study of enzyme kinetics and the use of specific inhibitors and substrates help to characterize the function of individual CYP isozymes. nih.gov Mechanistic studies on these enzymes provide a framework for understanding how the structure and electronic properties of a substrate like 4-(2-amino-1-hydroxyethyl)phenol influence its metabolic fate. biorxiv.org
Substrate Specificity and Kinetic Parameters (e.g., K_m, V_max)
The enzymatic transformations involving 4-(2-Amino-2-hydroxyethyl)phenol are catalyzed by specific enzymes with distinct substrate specificities and kinetic profiles. Two key enzymes in its metabolic pathway are Tyramine β-hydroxylase (TβH) and Phenylethanolamine N-methyltransferase (PNMT).
Tyramine β-hydroxylase (TβH): This enzyme is responsible for the synthesis of octopamine from its precursor, tyramine. TβH from Drosophila melanogaster exhibits a Michaelis constant (K_m) of 0.161 mM for its primary substrate, tyramine, with a catalytic rate (k_cat) of 1.05 sec⁻¹. The enzyme can also act on other substrates, such as dopamine and phenethylamine (B48288), with K_m values of 0.181 mM and 16 mM, respectively, indicating a lower affinity for these compounds compared to tyramine.
Phenylethanolamine N-methyltransferase (PNMT): This enzyme catalyzes the N-methylation of octopamine to produce synephrine. Human PNMT can utilize octopamine as a substrate. Kinetic studies have determined the K_m of human PNMT for octopamine to be in the range of 5.3 µM to 23.5 µM uniprot.org.
| Enzyme | Substrate | K_m (mM) | k_cat (sec⁻¹) | Organism |
|---|---|---|---|---|
| Tyramine β-hydroxylase | Tyramine | 0.161 | 1.05 | Drosophila melanogaster |
| Tyramine β-hydroxylase | Dopamine | 0.181 | N/A | Drosophila melanogaster |
| Tyramine β-hydroxylase | Phenethylamine | 16 | N/A | Drosophila melanogaster |
| Phenylethanolamine N-methyltransferase | Octopamine | 0.0053 - 0.0235 | N/A | Homo sapiens |
Proton Transfer Mechanisms in Enzymatic Catalysis
The catalytic mechanisms of enzymes metabolizing this compound involve critical proton transfer steps.
Tyramine β-hydroxylase (TβH): The hydroxylation of tyramine to octopamine by TβH is a complex process. While detailed proton shuttle mechanisms are not fully elucidated for TβH specifically, the reaction is understood to involve a proton-coupled electron-transfer (PCET) mechanism. This implies that the transfer of an electron and a proton are concerted or sequential steps within the catalytic cycle. The active site of TβH contains two copper centers that are crucial for catalysis, and it is likely that amino acid residues within the active site facilitate the necessary proton transfers during the reaction.
Phenylethanolamine N-methyltransferase (PNMT): The methylation of octopamine by PNMT proceeds via an S_N2 mechanism nih.govresearchgate.net. For the nucleophilic attack of the amino group of octopamine on the methyl group of S-adenosyl-L-methionine (AdoMet) to occur, the amine must be deprotonated nih.gov. The active site of human PNMT contains glutamate residues (Glu185 and Glu219) that are positioned to potentially act as proton acceptors nih.gov. Kinetic studies have shown that both a protonated and an unprotonated group are required for catalysis, suggesting the involvement of general acid-base catalysis in the reaction mechanism nih.gov. Theoretical studies suggest that the reaction proceeds optimally when both active site glutamates are protonated, and that methyl transfer is the rate-limiting step nih.govresearchgate.net.
Chemical Modifications of Proteins in Metalloenzyme Investigations
Tyramine β-hydroxylase is a metalloenzyme, containing two copper ions essential for its catalytic activity nih.gov. The investigation of such enzymes often involves chemical modifications to probe the structure and function of the active site.
While specific studies on the chemical modification of TβH are limited, research on the homologous mammalian enzyme, dopamine β-hydroxylase (DβH), provides insights into the types of chemical probes that can be employed. Mechanism-based inhibitors, such as β-ethynyltyramine, have been used to inactivate DβH. This inactivation involves the covalent modification of a histidine residue within the active site, providing direct evidence for the involvement of this residue in catalysis nih.gov. Such approaches, which result in a specific chemical change to an active site residue, are invaluable for understanding the catalytic mechanism of this class of metalloenzymes. Site-directed mutagenesis has also been a key tool in investigating the roles of specific amino acid residues in TβH, particularly those involved in copper binding and catalysis nih.gov.
Interplay with Amino Acid Metabolism Pathways
The biosynthesis of this compound is directly linked to amino acid metabolism, specifically that of the aromatic amino acid L-tyrosine nih.govmdpi.com. Tyrosine serves as the initial precursor for the synthesis of octopamine.
The biosynthetic pathway begins with the decarboxylation of L-tyrosine to tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase. Subsequently, tyramine is hydroxylated at the β-position of its side chain by tyramine β-hydroxylase to form octopamine nih.govmdpi.com. This two-step conversion from an amino acid highlights the direct interplay between primary amino acid metabolism and the synthesis of this important biogenic amine. The availability of tyrosine can, therefore, be a regulating factor in the production of octopamine in organisms where it is a key signaling molecule.
Stereochemical Aspects and Enantiomeric Studies
Chirality and Stereoisomerism of 4-(2-Amino-2-hydroxyethyl)phenol
This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (the β-carbon of the ethylamine (B1201723) side chain). wikipedia.orgyoutube.com A chiral center is a carbon atom that is attached to four different groups. youtube.com This structural feature results in the existence of two non-superimposable mirror images of the molecule, known as enantiomers. youtube.com These enantiomers are designated as (R)-octopamine and (S)-octopamine.
The three-dimensional arrangement of the atoms around this chiral center determines the specific stereoisomer. These enantiomers are physically and chemically identical in an achiral environment but exhibit different interactions with other chiral molecules, such as biological receptors. The racemic mixture, containing equal amounts of both enantiomers, is referred to as (RS)-4-(2-amino-1-hydroxy-ethyl)phenol. wikipedia.org The presence of this chiral center is a critical aspect of its molecular identity, and the compound is included in studies involving racemic mixtures and individual enantiomers. google.com
Enantioselective Synthesis Strategies for Chiral Forms
The differential biological effects of the (R) and (S) enantiomers of octopamine (B1677172) necessitate methods for their selective synthesis. Researchers have developed both chemical and biosynthetic strategies to produce enantiomerically pure or enriched forms of the compound.
One prominent strategy involves the use of chiral catalysts in chemical synthesis. For instance, a method has been developed for synthesizing (S)-octopamine by using a catalyst composed of a specific ligand, divalent copper, a basic inorganic compound, a phenolic compound, and tetrabutylammonium (B224687) bromide. google.com This catalyst system demonstrates high stereoselectivity, directly catalyzing the reaction between p-hydroxybenzaldehyde and nitromethane (B149229) to produce a precursor which is then reduced to (S)-octopamine. google.com
Biosynthetic routes offer an alternative, leveraging the stereospecificity of enzymes. An artificial pathway has been designed utilizing tyramine (B21549) β-hydroxylase (TBH) for the biosynthesis of octopamine. acs.orgnih.gov In this pathway, the enzyme, often sourced from organisms like Drosophila melanogaster, catalyzes the conversion of tyramine to octopamine. acs.orgnih.gov By optimizing the expression and activity of this enzyme in host microorganisms such as Escherichia coli, significant titers of octopamine can be produced. nih.govacs.org This biotechnological approach is valued for being more environmentally friendly compared to some traditional chemical syntheses. acs.org
| Synthesis Strategy | Key Components/Enzymes | Target Enantiomer/Product | Ref |
| Chiral Catalysis | Chiral copper complex, p-hydroxybenzaldehyde, nitromethane | (S)-octopamine | google.com |
| Biosynthesis | Tyramine β-hydroxylase (TBH) from Drosophila melanogaster | Octopamine (from tyramine) | acs.orgnih.gov |
Analytical Methodologies for Enantiomeric Purity and Separation
To analyze the enantiomeric composition and determine the purity of chiral forms of this compound, various advanced analytical techniques are employed. The separation of enantiomers is a crucial task in drug discovery and development due to their different physiological activities. chiraltech.com
The most common analytical techniques for the determination of chiral compounds are based on chromatography, including liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for high selectivity and sensitivity. semanticscholar.org Supercritical fluid chromatography (SFC) is another powerful technique, considered advantageous due to faster separations. chiraltech.com
These separations are typically achieved using two main approaches:
Direct Methods: This involves the use of a chiral stationary phase (CSP), which is a column packing material that is itself chiral. semanticscholar.orgresearchgate.net The enantiomers interact differently with the CSP, leading to different retention times and thus separation. CSPs can be based on various selectors like polysaccharide derivatives, proteins, or cyclodextrins. semanticscholar.org
Indirect Methods: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. semanticscholar.org
For comprehensive analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for identifying and quantifying the compounds. researchgate.netnih.gov The choice of analytical method often depends on the complexity of the sample matrix and the required sensitivity. semanticscholar.orgresearchgate.net
| Analytical Technique | Principle | Common Application | Ref |
| Liquid Chromatography (LC) | Separation based on differential partitioning between a mobile and stationary phase. Chiral separation uses a Chiral Stationary Phase (CSP). | Most commonly used technique for enantiomeric analysis of chiral compounds. | semanticscholar.org |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. Chiral separation uses a CSP. | Used for enantiomeric profiling, often with MS detection. | researchgate.net |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering fast and efficient separations. | Determination of enantiomeric excess. | chiraltech.com |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. Chiral selectors can be added to the background electrolyte. | Reported for enantioseparation but less common for environmental samples. | semanticscholar.org |
| Mass Spectrometry (MS) | Detection and identification of molecules based on their mass-to-charge ratio. Often coupled with chromatographic techniques (e.g., LC-MS/MS). | Provides high selectivity and sensitivity for identification and quantification. | researchgate.netnih.gov |
Analytical Methodologies for Quantitative and Qualitative Research
Chromatographic Techniques in Research
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and identify components within a mixture. For 4-(2-Amino-2-hydroxyethyl)phenol, techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.
Thin-Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid chromatographic technique perfect for monitoring the progress of chemical reactions and performing preliminary purity assessments of this compound. nih.govanalyticaltoxicology.com In synthetic chemistry, TLC allows researchers to qualitatively track the consumption of starting materials and the formation of the desired product. chemistryhall.com
The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a glass plate coated with a thin layer of silica gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com For a compound like this compound, which contains polar hydroxyl and amino groups, a relatively polar solvent system is required.
After development, the separated spots are visualized, commonly under UV light or by using a chemical staining agent that reacts with the compounds to produce colored spots. chemistryhall.com The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. By comparing the Rf value of the product spot to that of a pure standard, the identity of the compound can be preliminarily confirmed. The presence of multiple spots indicates impurities. For biogenic amines, derivatization with agents like dansyl chloride can be used to create fluorescent derivatives that are easily visualized under UV light. oiv.int
Table 1: Hypothetical TLC System for this compound Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 coated plates |
| Mobile Phase | Ethyl acetate:Methanol (B129727):Acetic acid (80:12:2, v/v/v) |
| Application | 1 µL of a solution in methanol |
| Development | Ascending, in a saturated chamber |
| Visualization | UV light (254 nm) or Ninhydrin stain |
| Expected Rf | ~0.45 (highly dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com It is particularly useful in metabolomics studies to identify the metabolites of this compound in biological samples. nih.govnih.gov Since this compound and its potential metabolites are polar and non-volatile, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. mdpi.com This is often achieved by reacting the sample with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups.
Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase in a long capillary column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries. mdpi.comphcogj.com This methodology enables the identification of metabolites resulting from metabolic processes such as oxidation, methylation, or conjugation.
Table 2: Potential Derivatized Metabolites of this compound for GC-MS Analysis
| Potential Metabolite | Derivatization Product | Key Mass Fragments (m/z) |
|---|---|---|
| This compound | Tris(trimethylsilyl) derivative | Specific fragments related to the TMS-derivatized structure |
| 4-Hydroxyphenylacetic acid | Bis(trimethylsilyl) derivative | Characteristic ions for the TMS ester and ether |
Elemental Analysis for Compound Characterization
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. For a newly synthesized batch of this compound, elemental analysis provides crucial data to confirm its empirical and molecular formula, thereby verifying its purity and identity. The technique works by combusting a small, precisely weighed sample in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference.
The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's molecular formula (C₈H₁₁NO₂). suprabank.org A close agreement between the experimental and theoretical values (typically within ±0.4%) is strong evidence of the compound's purity and correct elemental composition.
Table 3: Theoretical Elemental Composition of this compound (C₈H₁₁NO₂)
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.01 | 96.08 | 62.73% |
| Hydrogen | H | 1.008 | 11.088 | 7.24% |
| Nitrogen | N | 14.01 | 14.01 | 9.15% |
| Oxygen | O | 16.00 | 32.00 | 20.88% |
| Total | | | 153.18 | 100.00% |
Spectrophotometric Quantification Methods for Research Applications
Spectrophotometry is a widely used method for the quantitative analysis of compounds in solution. UV-Visible spectrophotometry measures the absorption of light by a substance at specific wavelengths. While this compound, being a phenol (B47542), has a natural UV absorbance, direct quantification in complex matrices like biological fluids can be challenging due to interference from other absorbing species. researchgate.net
To enhance sensitivity and selectivity, colorimetric methods involving a derivatization reaction are often employed. nih.gov A common method for the quantification of phenols involves an oxidative coupling reaction with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (like potassium hexacyanoferrate) under alkaline conditions (pH ~10). nih.gov This reaction produces a colored antipyrine dye whose intensity is proportional to the concentration of the phenol. researchgate.net The absorbance of the resulting colored solution is then measured at its wavelength of maximum absorbance (λmax), typically in the visible range. nih.gov
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is valued for its simplicity, cost-effectiveness, and high efficiency. nih.govresearchgate.net
Table 4: Parameters for Spectrophotometric Quantification of Phenolic Compounds
| Parameter | Description |
|---|---|
| Principle | Oxidative coupling reaction |
| Reagents | 4-Aminoantipyrine (4-AAP), Potassium Hexacyanoferrate(III) |
| pH | ~10 (Ammonia buffer) |
| Product | Colored Antipyrine Dye |
| λmax | ~510-520 nm |
| Quantification | Beer-Lambert Law via calibration curve |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
